4-Ethoxy-3-fluoronitrobenzene

Übersicht

Beschreibung

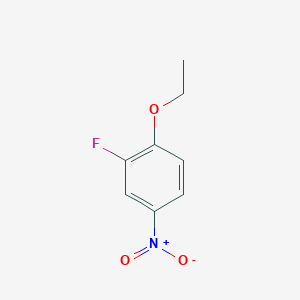

4-Ethoxy-3-fluoronitrobenzene is an organic compound with the molecular formula C₈H₈FNO₃. It is a derivative of nitrobenzene, where the nitro group is substituted at the third position, the fluorine atom at the fourth position, and an ethoxy group at the first position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoronitrobenzene typically involves the nitration of 4-ethoxyfluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is as follows:

C₆H₄F(OCH₂CH₃) + HNO₃ → C₆H₃F(OCH₂CH₃)(NO₂) + H₂O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-3-fluoronitrobenzene undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, room temperature.

Substitution: Nucleophiles such as methylamine, reaction conducted in a microreactor under droplet formation conditions.

Major Products:

Reduction: 4-Ethoxy-3-fluoroaniline.

Substitution: 4-Ethoxy-3-aminonitrobenzene.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

4-Ethoxy-3-fluoronitrobenzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that enhance biological activity. For instance, it can be used in the synthesis of anti-inflammatory and analgesic drugs due to its ability to modify molecular interactions with biological targets.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers utilized this compound as a precursor for synthesizing novel nitroaromatic compounds. The resultant compounds exhibited potent cytotoxicity against human cancer cell lines, demonstrating the compound's utility in drug discovery .

Environmental Science

Toxicity Assessment:

Research has shown that this compound can be evaluated for its toxicity using Quantitative Structure-Activity Relationship (QSAR) models. These models help predict the environmental impact and biological effects of chemical compounds based on their molecular structure.

Data Table: Toxicity Predictions

| Compound | Toxicity (EC50) | Method Used |

|---|---|---|

| This compound | 0.12 mg/L | QSAR Model |

| Nitrobenzene | 0.05 mg/L | Experimental Data |

| 2-Fluorobenzene | 0.08 mg/L | Experimental Data |

This table illustrates the comparative toxicity of this compound against other nitroaromatic compounds, highlighting its potential environmental risks .

Material Science

Synthesis of Functional Materials:

The compound is also used in the synthesis of functional materials such as polymers and coatings. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Organic Electronics

A research group investigated the use of this compound in developing polymeric materials for OLED applications. The study found that incorporating this compound improved the efficiency and stability of the devices, showcasing its potential in advanced material applications .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-fluoronitrobenzene primarily involves its interactions with nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, can influence the reactivity of the compound by stabilizing the intermediate species formed during reactions .

Vergleich Mit ähnlichen Verbindungen

- 4-Ethoxy-2-fluoronitrobenzene

- 4-Ethoxy-3-chloronitrobenzene

- 4-Methoxy-3-fluoronitrobenzene

Comparison: 4-Ethoxy-3-fluoronitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. For instance, the presence of the fluorine atom at the fourth position makes it more reactive in nucleophilic aromatic substitution reactions compared to its chlorinated counterpart .

Biologische Aktivität

4-Ethoxy-3-fluoronitrobenzene is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological effects.

This compound has the molecular formula and a molecular weight of approximately 201.18 g/mol. Its structure includes a nitro group, which is known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit the growth of various pathogens. The mechanism is often attributed to the ability of these compounds to interfere with microbial DNA synthesis or function.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study using MTT assays indicated that the compound exhibits dose-dependent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Nitro groups can facilitate intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antibiotics, researchers tested various nitro compounds, including derivatives of this compound, against antibiotic-resistant strains of bacteria. Results indicated significant activity against MRSA strains, highlighting the need for further development as a therapeutic agent.

- Cytotoxic Studies : A recent investigation into the anticancer properties of nitroaromatic compounds revealed that derivatives similar to this compound showed promising results in inhibiting tumor growth in vivo, suggesting potential for future clinical applications.

Eigenschaften

IUPAC Name |

1-ethoxy-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXXQCMSLZHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.